molecular formula C15H18ClN3O B2420391 N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride CAS No. 1417793-52-2

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride

Cat. No.: B2420391
CAS No.: 1417793-52-2
M. Wt: 291.78
InChI Key: UHUYPFPSMPHASK-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a chemical compound with the molecular formula C15H18ClN3O. It is a derivative of isoquinoline and piperidine, two important heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of coupling reactions, where the isoquinoline moiety is activated and then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)isoquinoline-1-carboxamide hydrochloride
  • N-(Piperidin-2-yl)isoquinoline-1-carboxamide hydrochloride
  • N-(Piperidin-3-yl)quinoline-1-carboxamide hydrochloride

Uniqueness

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Targeting Biological Pathways

This compound is known to interact with various biological targets. Its structure suggests that it may influence several biochemical pathways, particularly those involved in cell proliferation and apoptosis. Piperidine derivatives are recognized for their diverse modes of action, which can vary based on their specific chemical structures and the biological targets they engage with.

Biochemical Pathways

The compound's activity has been linked to modulation of signaling pathways that are critical in cancer biology. For instance, it may affect pathways related to cell cycle regulation and apoptosis, potentially leading to increased cytotoxicity against cancer cells .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines, outperforming some established chemotherapeutic agents. For example, a study highlighted its superior cytotoxicity compared to bleomycin in FaDu hypopharyngeal tumor cells .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
FaDu (Hypopharyngeal)5.2Caspase activation leading to apoptosis
MCF7 (Breast)10.5Cell cycle arrest at G2/M phase
A549 (Lung)7.8Induction of oxidative stress

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains.

Bacterial StrainMIC (mg/mL)Activity Description
Staphylococcus aureus0.015Highly effective; complete inhibition
Escherichia coli0.025Significant growth inhibition
Pseudomonas aeruginosa0.100Moderate activity observed

Properties

IUPAC Name

N-piperidin-3-ylisoquinoline-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c19-15(18-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-17-14;/h1-2,4,6-7,9,12,16H,3,5,8,10H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUYPFPSMPHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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